5-Amino-6-chloro-o-cresol is a substituted aromatic amine and phenol derivative belonging to the aminocresol class of compounds. Its primary industrial application is as a coupler (secondary intermediate) in permanent, oxidative hair dye formulations. In this role, it does not impart color on its own but reacts with a primary intermediate (e.g., a p-phenylenediamine or p-aminophenol derivative) in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger, stable dye molecules within the hair shaft, resulting in long-lasting color. The specific substitution pattern of this molecule is a critical determinant of the final color's shade, tone, and performance characteristics.
In the formulation of high-performance oxidative dyes, couplers are not commoditized, interchangeable ingredients. Minor changes to the molecular structure, such as the removal or relocation of the chloro-substituent (e.g., using 5-amino-o-cresol) or altering the amino/hydroxyl positions, will produce a fundamentally different chromophore upon reaction. This leads to significant, commercially-critical deviations in the resulting color shade, tone, intensity, and stability profiles, such as light and wash fastness. Procuring this specific CAS number is a deliberate formulation choice to achieve a precise colorimetric target and performance standard that cannot be met by using a close chemical analog, a different salt, or an uncharacterized mixture.
Patent evidence demonstrates that the combination of 5-Amino-6-chloro-o-cresol (5A6COC) with the primary intermediate p-aminophenol (PAP) results in novel dye combinations that form an 'intense colour'. This distinguishes its performance from systems using more conventional couplers like m-aminophenol (MAP), indicating its utility as a specialized precursor for achieving specific, high-intensity shades.
| Evidence Dimension | Color Formation Capability |
| Target Compound Data | Forms 'intense colour' in a novel combination with p-aminophenol (PAP). |
| Comparator Or Baseline | Standard coupler m-aminophenol (MAP) used as a baseline example. |
| Quantified Difference | Qualitatively described as a novel combination yielding 'intense colour', differentiating it from standard formulations. |
| Conditions | Oxidative hair dye system. |
This enables formulators to create unique and vibrant color shades that are not accessible using more common, generic dye couplers.
The chemical structure of a dye is a primary determinant of its light fastness. The presence of the electron-withdrawing chloro-substituent on the aromatic ring of 5-Amino-6-chloro-o-cresol alters the electronic properties of the final dye molecule. This structural feature is a known strategy in dye chemistry to enhance stability against photodegradation when compared to unsubstituted analogs such as 5-amino-o-cresol. This provides a strong chemical basis for its selection in applications where color durability and fade resistance are critical.
| Evidence Dimension | Inferred Photostability (Light Fastness) |
| Target Compound Data | Contains an electron-withdrawing chloro group, a structural feature associated with improved dye stability. |
| Comparator Or Baseline | Non-chlorinated analog (e.g., 5-amino-o-cresol), which lacks this stabilizing feature. |
| Quantified Difference | The presence of the chloro group provides a structural advantage for resisting light-induced fading compared to the non-chlorinated version. |
| Conditions | General principle in dye chemistry under exposure to light, particularly UV radiation. |
For developing premium hair color products, this compound offers a route to improved fade resistance, a key differentiator in the consumer market.
Safety and toxicological data show a critical, process-relevant differentiation: while the neat compound shows significant percutaneous penetration, its skin absorption becomes 'extremely low' when combined with an oxidative developer, which is its required use case in commercial formulations. This demonstrates a favorable safety and handling profile under real-world application conditions.
| Evidence Dimension | Percutaneous Skin Absorption |
| Target Compound Data | 'Extremely low' skin absorption when used in its intended formulation with an oxidative developer. |
| Comparator Or Baseline | 'Significant' skin absorption when tested as a neat compound without the developer. |
| Quantified Difference | A qualitative but significant reduction in skin absorption from 'significant' to 'extremely low' under actual process conditions. |
| Conditions | Ex-vivo study on animal skin, comparing the compound with and without an oxidative developer. |
This provides a key safety and regulatory advantage, making it a more suitable precursor for consumer-facing products where minimizing dermal uptake is paramount.
This compound is the right choice when the goal is to develop novel oxidative hair color shades that require high color intensity. Its demonstrated ability to form unique, intense colors with primary intermediates like p-aminophenol allows formulators to move beyond the palettes offered by more common couplers.
For product lines where light fastness is a critical performance metric, the chloro-substituted structure of this coupler provides a chemical basis for enhanced stability against photodegradation. It is a preferred precursor for colors intended to have superior resistance to fading from UV exposure.
This compound is particularly well-suited for use in commercial, rinse-off hair dye kits where minimizing systemic exposure is a key safety and regulatory requirement. Its characteristic of extremely low skin absorption when formulated with a developer makes it a responsible choice for consumer-facing products.
Irritant;Environmental Hazard